Trovafloxacin: A Comprehensive Technical Guide to its Physicochemical Properties
Trovafloxacin: A Comprehensive Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of the fluoroquinolone antibiotic, trovafloxacin. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for the determination of key properties are provided, along with visualizations of its signaling pathways and a general experimental workflow.
Core Physical and Chemical Properties
Trovafloxacin, a synthetic broad-spectrum antibacterial agent, is chemically known as (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid.[1] It is often used as its mesylate salt.[1][2] The fundamental physicochemical properties of trovafloxacin are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | >195°C (decomposition) | [3] |
| 246°C (decomposition, as hydrochloride salt) | [3][4] | |
| 253°-256°C (decomposition, as mesylate salt) | [3][4] | |
| Boiling Point (Predicted) | 630.5 ± 55.0 °C | [3] |
| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [3] |
Chemical and Pharmacokinetic Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₅F₃N₄O₃ (Parent) | [2] |
| C₂₀H₁₅F₃N₄O₃ · CH₃SO₃H (Mesylate Salt) | [2][5][6] | |
| Molecular Weight | 416.36 g/mol (Parent) | [2] |
| 512.46 g/mol (Mesylate Salt) | [1][2][5][6] | |
| pKa | 5.87 (Carboxylic Acid) | [2] |
| 8.09 (Amino Group) | [2] | |
| logP | 0.31 | [7] |
| Distribution Coefficient (pH 7.4) | 0.52 | [2] |
Solubility
| Solvent | Solubility | Source |
| Water | 23 g/L | [2] |
| Water (at physiological pH) | 15 mg/L | [2] |
| Water (at 25 °C) | 12.3 mg/L | [7] |
| DMSO | >10 mg/mL | [6] |
| DMSO | 4.17 mg/mL (10.02 mM) | |
| DMSO | Soluble to 100 mM | [5] |
| Acetonitrile | Slightly soluble | [3] |
| Ethanol | Sparingly soluble | [7] |
| Methanol | Freely soluble | [7] |
| 0.1N NaOH | Freely soluble | [7] |
| Phosphate Buffer (pH 7.4) | Freely soluble | [7] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of trovafloxacin are outlined below.
Melting Point Determination (Capillary Method)
The melting point of trovafloxacin can be determined using the capillary method with a digital melting point apparatus.[7]
-
Sample Preparation: A small amount of the dry trovafloxacin powder is placed in a capillary tube that is sealed at one end. The tube is tapped gently to ensure the powder is tightly packed at the bottom.[8]
-
Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus.[7]
-
Heating and Observation: The temperature is gradually increased at a controlled rate, typically 1 ± 0.5 °C/minute, starting from a temperature 5°C below the expected melting point.[9]
-
Data Recording: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[8][9] For trovafloxacin, which decomposes, the temperature at which decomposition is observed is noted.[3][4]
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of trovafloxacin in various solvents can be determined using the saturation shake-flask method.[10]
-
Sample Preparation: An excess amount of solid trovafloxacin is added to a known volume of the desired solvent (e.g., water, buffer, DMSO) in a sealed flask.[10]
-
Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[10]
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.[10]
-
Quantification: The concentration of trovafloxacin in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[7][10]
pKa Determination (Potentiometric Titration)
The acid dissociation constants (pKa) of trovafloxacin can be determined by potentiometric titration.[2][11]
-
Solution Preparation: A solution of trovafloxacin of known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a binary mixture like methanol-water to ensure solubility. The ionic strength is kept constant using a salt solution (e.g., 0.15 M KCl).[11][12]
-
Titration: The solution is placed in a thermostated vessel and titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).[11][13]
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added in small increments.[11][13]
-
Data Analysis: The titration curve (pH versus volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the curve (often by analyzing the first or second derivative of the curve).[14]
UV-Visible Spectroscopy
UV-Vis spectroscopy can be used for the quantitative analysis of trovafloxacin and to determine its wavelength of maximum absorbance (λmax).
-
Solution Preparation: A stock solution of trovafloxacin is prepared in a suitable solvent (e.g., methanol, 0.1N NaOH, or a mixture of water, methanol, and acetonitrile).[7][15] A series of standard solutions of varying concentrations are then prepared by diluting the stock solution.[7]
-
Spectral Scan: The UV-Vis spectrum of a dilute solution of trovafloxacin is recorded over a specific wavelength range (e.g., 190-400 nm) using the solvent as a blank to determine the λmax.[15] For trovafloxacin, a λmax of approximately 275 nm has been reported for detection in HPLC analysis.[16]
-
Quantitative Analysis: The absorbance of the standard solutions is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is plotted. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of trovafloxacin.[3][9]
-
Sample Preparation: A solution of trovafloxacin is prepared in a deuterated solvent, such as DMSO-d₆.[3][17]
-
Data Acquisition: The NMR spectra are acquired on a high-resolution NMR spectrometer. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments can be performed to aid in the assignment of signals.[3][17]
-
Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals in the spectra are analyzed to confirm the connectivity of atoms and the overall structure of the molecule.[9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of trovafloxacin and to study its fragmentation patterns.
-
Sample Preparation: A dilute solution of trovafloxacin is prepared in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile, or a mixture with water).[18]
-
Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique, such as electrospray ionization (ESI).[4][18]
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by the mass analyzer. High-resolution mass spectrometry can provide a highly accurate molecular weight, confirming the elemental composition.[4]
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed to fragment the parent ion and analyze the resulting product ions, which provides information about the structure of the molecule.[4]
Signaling Pathways and Experimental Workflows
Mechanism of Action and Signaling Pathways
Trovafloxacin exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][7][19] In addition to its antibacterial activity, trovafloxacin has been shown to interact with mammalian cell signaling pathways, which is relevant to its adverse effect profile, particularly hepatotoxicity. A key interaction is the potentiation of tumor necrosis factor-alpha (TNF-α)-induced inflammatory signaling.
The following diagrams illustrate the proposed signaling pathways affected by trovafloxacin.
Caption: Trovafloxacin's antibacterial mechanism of action.
Caption: Trovafloxacin's interaction with the TNF-α signaling pathway.
General Experimental Workflow
The following diagram outlines a general workflow for the characterization of the physicochemical properties of a drug substance like trovafloxacin.
Caption: General workflow for physicochemical characterization.
References
- 1. Reactive metabolite of trovafloxacin activates inflammasomes: Implications for trovafloxacin-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trovafloxacin-induced Replication Stress Sensitizes HepG2 Cells to Tumor Necrosis Factor-alpha-induced Cytotoxicity Mediated by Extracellular Signal-regulated Kinase and Ataxia Telangiectasia and Rad3-related - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Trovafloxacin Enhances TNF-Induced Inflammatory Stress and Cell Death Signaling and Reduces TNF Clearance in a Murine Model of Idiosyncratic Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. crpsonline.com [crpsonline.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. thinksrs.com [thinksrs.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. researchgate.net [researchgate.net]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. Development and validation of a simple UV spectrophotometric method for the determination of levofloxacin both in bulk and marketed dosage formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. magritek.com [magritek.com]
- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. Idiosyncratic Drug-Induced Liver Injury and the Role of Inflammatory Stress with an Emphasis on an Animal Model of Trovafloxacin Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
